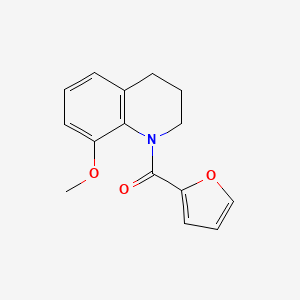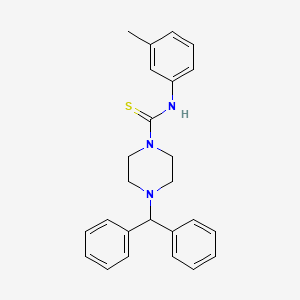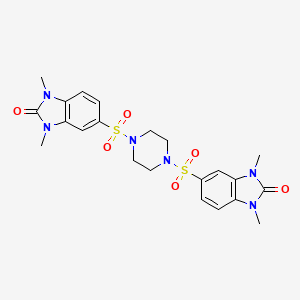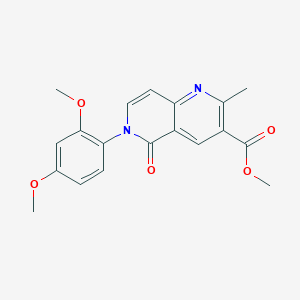
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline (FMQ) is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. FMQ belongs to the family of tetrahydroquinoline derivatives, which have been shown to possess a wide range of pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase and xanthine oxidase. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can reduce tumor growth, inflammation, and cognitive impairment.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline also has some limitations, such as its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental design and dosage used in lab experiments.
Future Directions
There are several potential future directions for the research and development of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline. One direction is to further elucidate the mechanism of action of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline and its potential targets. Another direction is to optimize the synthesis method and develop more efficient purification methods. Additionally, future studies could investigate the potential therapeutic applications of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to possess a wide range of pharmacological activities, including the inhibition of cancer cell proliferation, reduction of inflammation, and protection against oxidative stress. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline.
Synthesis Methods
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline involves the condensation of 2-furoyl chloride and 8-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by a series of purification steps. The yield of 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disease research, 1-(2-furoyl)-8-methoxy-1,2,3,4-tetrahydroquinoline has been shown to protect against oxidative stress and improve cognitive function.
properties
IUPAC Name |
furan-2-yl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-12-7-2-5-11-6-3-9-16(14(11)12)15(17)13-8-4-10-19-13/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODRTDLQBQNSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dimethylphenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B4959002.png)

![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)

![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)
![5-(5-chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959050.png)

![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)
![3-(4-chlorobenzyl)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4959084.png)
